molecular formula C16H24N4OS B5625053 (1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5625053
M. Wt: 320.5 g/mol
InChI Key: JOHDEFONTLCRPF-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives, including compounds structurally related to "(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane," involves complex chemical reactions. For instance, the synthesis and X-ray diffraction study of 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and its N-borane adducts reveal insights into the structural intricacies of similar compounds (Cadenas‐Pliego et al., 1993).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonane derivatives is characterized by intricate bonding and spatial arrangements. The 3,7-diazabicyclo[3.3.1]nonane scaffold's influence on nicotinic acetylcholine receptor ligands demonstrates the structural specificity and interactions at a molecular level, which are crucial for understanding compounds like "(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane" (Eibl et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of diazabicyclo nonane derivatives are influenced by their structural components. For example, the study on the synthesis and receptor binding of 6,8-diazabicyclo[3.2.2]nonanes reveals the compound's interaction with biological receptors, highlighting the importance of understanding the chemical reactions and properties of similar compounds (Weigl et al., 2002).

Physical Properties Analysis

The physical properties of diazabicyclo nonane derivatives, including solubility, melting point, and stability, are essential for their application and handling. The synthesis, characterization, stereochemistry, and antibacterial activity of N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes provide valuable data on the physical properties of structurally similar compounds (Ponnuswamy et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds, potential for catalysis, and chemical stability, is crucial for the practical application of diazabicyclo nonane derivatives. The study on the "hockey sticks" effect revisited offers insights into the conformational and electronic properties of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, shedding light on the chemical properties of related compounds (Bushmarinov et al., 2011).

properties

IUPAC Name

2-propylsulfanyl-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-2-8-22-12-15(21)20-10-13-4-5-14(20)11-19(9-13)16-17-6-3-7-18-16/h3,6-7,13-14H,2,4-5,8-12H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHDEFONTLCRPF-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)N1CC2CCC1CN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(propylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

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